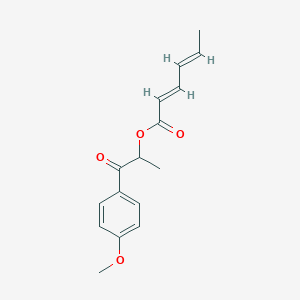

1-(4-methoxyphenyl)-1-oxopropan-2-yl (2E,4E)-hexa-2,4-dienoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

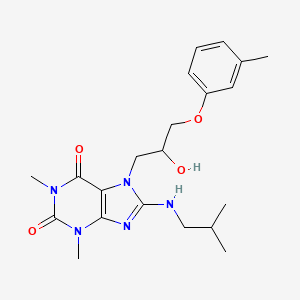

The compound “1-(4-methoxyphenyl)-1-oxopropan-2-yl (2E,4E)-hexa-2,4-dienoate” is a complex organic molecule. It contains a methoxyphenyl group, which is a benzene skeleton substituted with one or more methoxy groups .

Synthesis Analysis

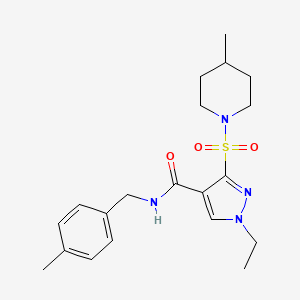

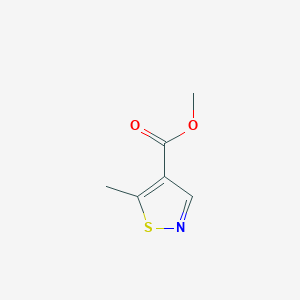

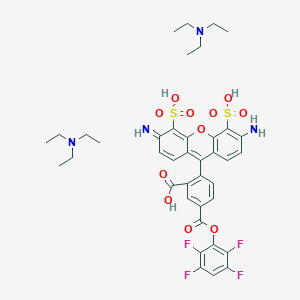

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis and investigation of novel CHCA-derived matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids . Another study reported a consecutive three-component synthesis of 3-(hetero)aryl-1H-pyrazoles .Chemical Reactions Analysis

The reactivity of similar compounds has been studied. For instance, a study investigated the reactivity of substrates with multiple competitive reactive sites toward NBS under neat reaction conditions promoted by visible light .Applications De Recherche Scientifique

Formal Synthesis of Strobilurins

Strobilurins, which are compounds known for their fungicidal properties, have been synthesized using precursors related to the chemical . The synthesis process involves stereospecific reactions and dehydroxylation steps, demonstrating the utility of such compounds in the development of agrochemicals (Grigorieva, Popovsky, Stepanov, & Lubuzh, 2010).

Metabolism Studies

Research into the metabolism of biphenyl compounds by Pseudomonas putida has identified related dienoic acids as metabolites. This highlights the relevance of these compounds in understanding microbial degradation pathways of aromatic compounds, which has implications for environmental bioremediation (Catelani, Colombi, Sorlini, & Treccani, 1973).

Synthesis of Hydroxy-γ-sanshool

The compound has been used in the synthesis of hydroxy-γ-sanshool, showcasing its application in creating bioactive molecules that are part of Sichuan peppers, indicating potential uses in flavoring and food sciences (Gao, Zhou, Chen, Xiao, Li, & Huang, 2021).

Olefin Cross Metathesis

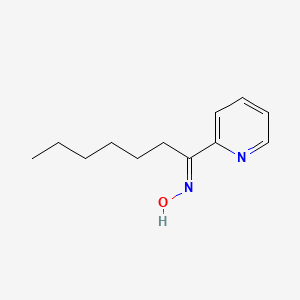

A study on the cross metathesis of renewable cross partners like estragole and methyl sorbate to produce methyl 6-(4-methoxyphenyl)hexa-2,4-dienoate demonstrates the compound's potential in green chemistry and sustainable chemical processes (Ferreira, Silva, Alves, Oliveira, & dos Santos, 2021).

New Methodology for Polyene Compounds

A new methodology utilizing ω-alkoxy-(2E,4E)-dienoates for synthesizing polyene compounds and natural products showcases the compound's role in facilitating the preparation of complex organic molecules, which are important in pharmaceuticals and material science (Ma & Lu, 1990).

Orientations Futures

The future directions for the study of this compound could include further investigation into its synthesis, structure, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential therapeutic roles in neuroinflammation and oxidative stress-mediated diseases could be explored .

Propriétés

IUPAC Name |

[1-(4-methoxyphenyl)-1-oxopropan-2-yl] (2E,4E)-hexa-2,4-dienoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-4-5-6-7-15(17)20-12(2)16(18)13-8-10-14(19-3)11-9-13/h4-12H,1-3H3/b5-4+,7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTRYGNXMRARRC-YTXTXJHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C(=O)OC(C)C(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole](/img/structure/B2810859.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2810861.png)

![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)

![3-hydroxy-1-phenyl-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2810869.png)